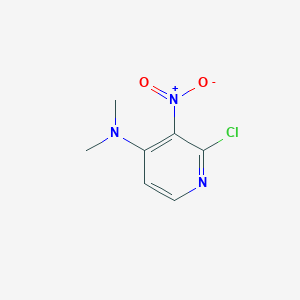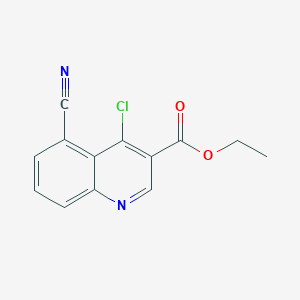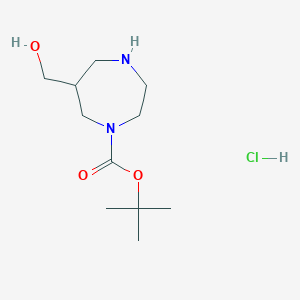
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the diazepane without the hydroxymethyl group.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the diazepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group.
6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate: Lacks the tert-butyl group.
1,4-Diazepane-1-carboxylate hydrochloride: Lacks both the tert-butyl and hydroxymethyl groups.
Uniqueness
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is unique due to the presence of both the tert-butyl and hydroxymethyl groups
Eigenschaften
Molekularformel |
C11H23ClN2O3 |
|---|---|
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-5-4-12-6-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H |
InChI-Schlüssel |
ZRGJIBWFMJVIEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


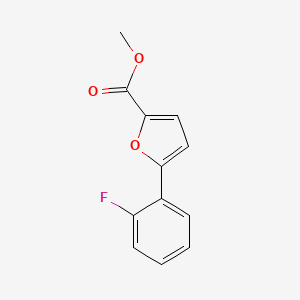
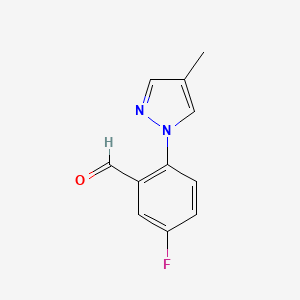
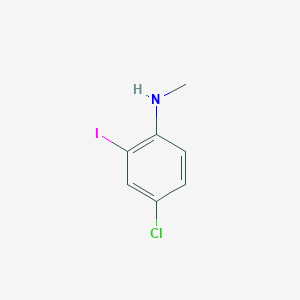
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
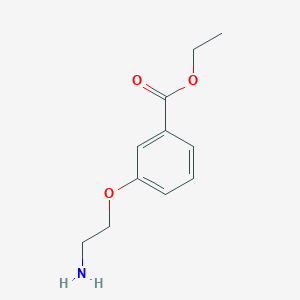
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
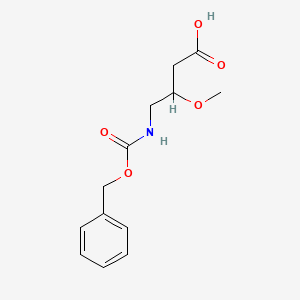
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
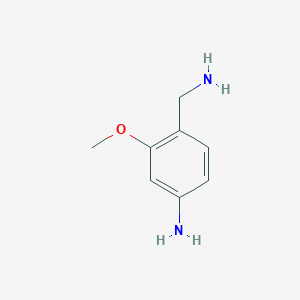
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
